Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride
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Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .
Synthesis Analysis
An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of bicyclo[2.1.1]hexanes is compact and can be readily derivatized with numerous transformations .Chemical Reactions Analysis
The synthesis of bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Mechanism of Action
Target of Action
It’s known that 2-oxabicyclo[211]hexanes, a core structure of this compound, have been incorporated into the structure of five drugs and three agrochemicals . They have been validated biologically as bioisosteres of ortho- and meta-benzenes .
Mode of Action
The 2-oxabicyclo[211]hexanes, which are part of this compound’s structure, have been developed with two and three exit vectors via an iodocyclization reaction . This suggests that the compound might interact with its targets through these exit vectors.
Biochemical Pathways
Given that 2-oxabicyclo[211]hexanes have been incorporated into the structure of several drugs and agrochemicals , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
It’s known that the incorporation of the 2-oxabicyclo[211]hexane core into the structure of certain agrochemicals has resulted in saturated analogs that exhibited high antifungal activity .
Future Directions
Properties
IUPAC Name |
ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-3-14-8(13)10-4-9(2,5-10)15-11(10)6-12-7-11;/h12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEMJNALYGOHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CNC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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